Lanthanum tris[bis(trimethylsilyl)amide] is an organometallic compound with the molecular formula and a molecular weight of approximately 620.06 g/mol. It appears as a white to off-white powder or crystalline solid, with a melting point ranging from 149 to 152 °C. The compound is sensitive to air and moisture, making it necessary to handle it under inert conditions. It is categorized under hazardous materials due to its flammable and corrosive nature .
Lanthanum tris[bis(trimethylsilyl)amide] acts as a Lewis acid due to the empty 5d orbitals on the La(III) ion. These empty orbitals can accept electron pairs from Lewis bases, forming a coordinate covalent bond. This Lewis acidity allows La[N(SiMe3)2]3 to activate various organic molecules and participate in various catalytic reactions in organic synthesis [].
Lanthanum tris[bis(trimethylsilyl)amide] (Ln(N(SiMe₃)₂)₃), also known as lanthanum tris(trimethylsilylamide), is a coordination complex containing a lanthanum(III) central atom bonded to three bis(trimethylsilyl)amide ligands. It can be synthesized by reacting lanthanum chloride (LaCl₃) with potassium bis(trimethylsilyl)amide (K(N(SiMe₃)₂)) in a THF solvent under an inert atmosphere. []
This compound is air and moisture sensitive, requiring careful handling under inert conditions. Its characterization is typically accomplished using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. [, ]
Lanthanum tris[bis(trimethylsilyl)amide] has been explored as a catalyst for various organic transformations due to its unique Lewis acidic character and bulky amide ligands. These ligands contribute to the stabilization of the lanthanum center and influence its reactivity towards substrates.
Here are some specific examples of its catalytic applications:
Beyond its catalytic applications, lanthanum tris[bis(trimethylsilyl)amide] is also being investigated in other research areas, including:
These reactions are significant in the context of synthesizing other lanthanide compounds or in materials science applications .
Several methods for synthesizing lanthanum tris[bis(trimethylsilyl)amide] have been reported:
These synthesis methods highlight the versatility required in handling sensitive organometallic compounds .
Lanthanum tris[bis(trimethylsilyl)amide] has several notable applications:
Interaction studies involving lanthanum tris[bis(trimethylsilyl)amide] focus primarily on its coordination chemistry. The compound's ability to form stable complexes with various ligands makes it an interesting subject for research into new materials and catalysts. Studies have shown that it can interact with solvents and other metal ions, influencing its reactivity and stability.
The interactions with biological systems remain largely unexplored, warranting further investigation into its potential therapeutic applications or toxicological effects .
Lanthanum tris[bis(trimethylsilyl)amide] shares similarities with several other organolanthanide compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Tris(cyclopentadienyl)lanthanum(III) | \text{C}_{15}\text{H}_{15}\text{La} | Known for its stability and use in organic synthesis |
Tris(tetramethylcyclopentadienyl)lanthanum | \text{C}_{21}\text{H}_{30}\text{La} | Exhibits enhanced reactivity due to steric bulk |
Tris(isopropylcyclopentadienyl)lanthanum(III) | \text{C}_{15}\text{H}_{21}\text{La} | Used in polymerization processes |
2,2,6,6-Tetramethyl-3,5-heptanedionate(III)lanthanum | \text{C}_{13}\text{H}_{22}\text{LaO}_2 | Utilized as a chelating agent in various applications |
Lanthanum tris[bis(trimethylsilyl)amide] is unique due to its specific amide functionalization and ability to form stable organometallic complexes that are less prone to hydrolysis compared to some other compounds listed here .
Flammable;Corrosive